Cefetecol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

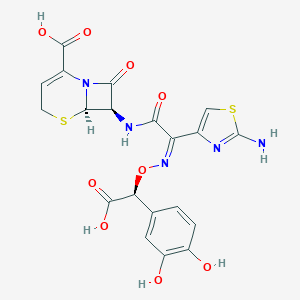

Cefetecol ist ein breitbandwirksames, antibakterielles Cephalosporin der vierten Generation. Es wurde entwickelt, um sowohl gegen grampositive als auch gramnegative Bakterien wirksam zu sein, insbesondere gegen diejenigen, die Darminfektionen verursachen . This compound zeichnet sich durch seine Kategol-substituierte Struktur aus, die seine Fähigkeit zur Chelatisierung von Eisen und zum Eindringen in Bakterienzellen verbessert .

Vorbereitungsmethoden

Die Synthese von Cefetecol umfasst mehrere wichtige Schritte. Die Herstellung von this compound-Dinatrium und seinen Verunreinigungen wurde dokumentiert, wobei die Methoden sich auf die Trennung und Reinigung der Zielverbindung konzentrieren . Industrielle Produktionsverfahren umfassen typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) und der Massenspektrometrie (MS) zur Analyse und Bestätigung der chemischen Struktur .

Analyse Chemischer Reaktionen

Cefetecol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind wichtig für die Modifizierung der funktionellen Gruppen im this compound-Molekül.

Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen umfassen Halogene und andere Nucleophile, die bestimmte Atome oder Gruppen in der this compound-Struktur ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Cephalosporinen.

Biologie: Die Fähigkeit von Cefetecol, Eisen zu chelatisieren, macht es zu einem wertvollen Werkzeug für die Untersuchung von bakteriellen Eisentransportmechanismen.

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es an Penicillin-bindende Proteine (PBPs) bindet, die sich in der bakteriellen Zellwand befinden, und diese hemmt . Diese Hemmung verhindert die Synthese der bakteriellen Zellwand, was letztendlich zum Zelltod führt . Der Kategol-Anteil von this compound verstärkt seine Fähigkeit, Eisen zu chelatisieren, was seinen Transport in Bakterienzellen durch Eisenkanäle erleichtert .

Wirkmechanismus

Cefetecol exerts its antibacterial effects by binding to and inhibiting penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This inhibition prevents the synthesis of the bacterial cell wall, ultimately leading to cell death . The catechol moiety on this compound enhances its ability to chelate iron, facilitating its transport into bacterial cells through iron channels .

Vergleich Mit ähnlichen Verbindungen

Cefetecol ähnelt anderen Cephalosporinen wie Cefiderocol, Ceftazidim und Cefepim . Die einzigartige Kategol-substituierte Struktur von this compound unterscheidet es von diesen Verbindungen. Diese Struktur verstärkt seine Fähigkeit, Eisen zu chelatisieren und in Bakterienzellen einzudringen, wodurch es besonders wirksam gegen gramnegative Bakterien ist . Ähnliche Verbindungen umfassen:

Biologische Aktivität

Cefetecol, a novel antibiotic belonging to the class of siderophore-conjugated cephalosporins, has garnered attention for its unique mechanism of action and promising efficacy against multidrug-resistant Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo efficacy, and relevant case studies.

This compound operates primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics. Its unique structural feature—a catechol moiety—enables it to chelate iron, facilitating active transport across the outer membrane of Gram-negative bacteria via specific iron transporters. This mechanism is crucial for overcoming the resistance posed by various β-lactamases, particularly in carbapenem-resistant strains.

Key Mechanisms:

- Iron Chelation: The catechol group binds iron, mimicking natural siderophores and enhancing bacterial uptake.

- PBP Binding: this compound exhibits high affinity for penicillin-binding proteins (PBPs), leading to effective inhibition of cell wall synthesis.

- Resistance Overcoming: It maintains stability against serine- and metallo-β-lactamases, including KPC and NDM types, which are prevalent in resistant strains.

In Vitro Activity

Recent studies have demonstrated this compound's potent in vitro activity against a range of multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Klebsiella pneumoniae | ≤2 |

| Escherichia coli | ≤2 |

| Pseudomonas aeruginosa | ≤2 |

| Acinetobacter baumannii | ≤2 |

This compound shows low resistance rates among clinical isolates, with studies reporting an overall resistance rate of approximately 5.8% for carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) strains .

In Vivo Efficacy

This compound's in vivo efficacy has been evaluated in various animal models. Notably, it has shown significant effectiveness in treating infections caused by carbapenem-resistant organisms. A retrospective cohort analysis involving adult patients treated with this compound revealed:

- Clinical Success Rate: 46% of patients achieved clinical success defined by survival and infection resolution.

- Common Infections: Pneumonia was the predominant infection type (79%), with Acinetobacter baumannii being the most frequently isolated pathogen (58%) .

Case Studies

A series of case studies illustrate this compound's application in clinical settings:

- Case Study 1: In a cohort of 24 patients with carbapenem-resistant infections, this compound was administered as a monotherapy to 67% of patients. The results showed a clinical success rate of 46%, with pneumonia being the most common infection source.

- Case Study 2: A study comparing this compound with traditional therapies indicated that this compound had comparable or superior outcomes in terms of infection resolution and mortality rates among patients with severe infections caused by resistant pathogens .

Eigenschaften

CAS-Nummer |

117211-03-7 |

|---|---|

Molekularformel |

C20H17N5O9S2 |

Molekulargewicht |

535.5 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1 |

InChI-Schlüssel |

ILZCDOYRDFDUPN-XUQRFURESA-N |

SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |

Isomerische SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O |

Kanonische SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O |

Key on ui other cas no. |

117211-03-7 |

Synonyme |

GR 69153 GR-69153 GR69153 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.